molecular formula C12H23NO2 B14177133 3-(methoxymethylidene)-N,N,2-trimethylheptanamide CAS No. 922177-59-1

3-(methoxymethylidene)-N,N,2-trimethylheptanamide

Cat. No.: B14177133
CAS No.: 922177-59-1
M. Wt: 213.32 g/mol
InChI Key: HMEWKBJYQZQMIF-UHFFFAOYSA-N
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Description

3-(Methoxymethylidene)-N,N,2-trimethylheptanamide is an organic compound with a complex structure that includes a methoxymethylidene group and a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethylidene)-N,N,2-trimethylheptanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a heptanamide derivative with a methoxymethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethylidene)-N,N,2-trimethylheptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethylidene)-N,N,2-trimethylheptanamide involves its interaction with specific molecular targets. The methoxymethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethylene)benzofuran-2(3H)-one: A compound with a similar methoxymethylene group but a different core structure.

    N,N-Dimethylheptanamide: Shares the heptanamide backbone but lacks the methoxymethylidene group.

Uniqueness

3-(Methoxymethylidene)-N,N,2-trimethylheptanamide is unique due to the presence of both the methoxymethylidene group and the heptanamide backbone, which confer distinct chemical reactivity and potential biological activity. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for further research and development.

Properties

CAS No.

922177-59-1

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

3-(methoxymethylidene)-N,N,2-trimethylheptanamide

InChI

InChI=1S/C12H23NO2/c1-6-7-8-11(9-15-5)10(2)12(14)13(3)4/h9-10H,6-8H2,1-5H3

InChI Key

HMEWKBJYQZQMIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=COC)C(C)C(=O)N(C)C

Origin of Product

United States

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